N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide
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Overview
Description
N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the 2-chlorophenylmethyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile, such as an amine, under basic conditions.
Introduction of the ethanediamide moiety: The intermediate is then reacted with ethylenediamine under controlled conditions to form the ethanediamide structure.
Addition of the hydroxy and pyrrole groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]ethanediamide: Lacks the methyl group on the pyrrole ring.
N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]propanediamide: Contains a propanediamide moiety instead of ethanediamide.
Uniqueness
N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is unique due to the presence of both the hydroxy and pyrrole groups, which can confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-20-8-4-7-13(20)14(21)10-19-16(23)15(22)18-9-11-5-2-3-6-12(11)17/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCUGKHZUUHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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